![molecular formula C14H21OP B14396023 Oxo(2-phenylethenyl)di(propan-2-yl)-lambda~5~-phosphane CAS No. 89845-66-9](/img/structure/B14396023.png)
Oxo(2-phenylethenyl)di(propan-2-yl)-lambda~5~-phosphane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxo(2-phenylethenyl)di(propan-2-yl)-lambda~5~-phosphane typically involves the reaction of diisopropylphosphine with a suitable phenylethenyl precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as distillation or recrystallization, are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxo(2-phenylethenyl)di(propan-2-yl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to its corresponding phosphine.
Substitution: The phenylethenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Further oxidized phosphine oxides.
Reduction: Corresponding phosphine compounds.
Substitution: Substituted phenylethenyl derivatives.
Scientific Research Applications
Oxo(2-phenylethenyl)di(propan-2-yl)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Oxo(2-phenylethenyl)di(propan-2-yl)-lambda~5~-phosphane involves its interaction with specific molecular targets. The phosphine oxide group can coordinate with metal ions, influencing various biochemical pathways. The phenylethenyl moiety may interact with biological receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diisopropylphosphine oxide: Lacks the phenylethenyl group, making it less versatile in certain applications.
Phenylphosphine oxide: Contains a phenyl group instead of a phenylethenyl group, affecting its reactivity and properties.
Triphenylphosphine oxide: Features three phenyl groups, offering different steric and electronic properties.
Uniqueness
Oxo(2-phenylethenyl)di(propan-2-yl)-lambda~5~-phosphane is unique due to its combination of a phosphine oxide group with a phenylethenyl moiety and two isopropyl groups. This structure provides a balance of steric and electronic effects, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
89845-66-9 |
---|---|
Molecular Formula |
C14H21OP |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
2-di(propan-2-yl)phosphorylethenylbenzene |
InChI |
InChI=1S/C14H21OP/c1-12(2)16(15,13(3)4)11-10-14-8-6-5-7-9-14/h5-13H,1-4H3 |
InChI Key |
IGKOJMRHAMLNQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(=O)(C=CC1=CC=CC=C1)C(C)C |
Origin of Product |
United States |
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